The synthesis of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide and its derivatives typically involves a multi-step process. While the provided abstracts don't specifically detail the synthesis of this exact compound, they offer insights into the general synthetic strategies employed for similar [, , ]triazolo[1,5-a]pyridine derivatives.
One common approach involves the construction of the triazolopyridine core, followed by the introduction of the desired substituents. For instance, the synthesis of Tucatinib, as described in one of the provided abstracts [], illustrates the use of 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline as a key intermediate. This intermediate is then subjected to further chemical transformations to introduce the desired quinazoline moiety.
The molecular structure of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide consists of a central [, , ]triazolo[1,5-a]pyridine ring system. This tricyclic core is characterized by the fusion of a 1,2,4-triazole ring with a pyridine ring, bridged by a nitrogen atom. The 8-position of this triazolopyridine scaffold is substituted with a benzenecarboxamide moiety.
The provided abstracts highlight the potential of certain [, , ]triazolo[1,5-a]pyridine derivatives as RORγt inverse agonists []. Inverse agonists bind to the same receptor site as agonists but induce an opposite pharmacological response. They stabilize the receptor in its inactive conformation, thereby inhibiting its constitutive activity.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2